![molecular formula C13H10F3N3O B1463038 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-28-2](/img/no-structure.png)
9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a chemical compound with the molecular formula C13H10F3N3O . It is a versatile material used in scientific research. Its unique structure enables various applications, such as drug discovery, organic synthesis, and material engineering.
Synthesis Analysis
The synthesis of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves several steps . For instance, heating compound 1 with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H10F3N3O . More detailed structural information may be available in specific scientific literature or databases .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the construction of carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds . Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one can be found in various chemical databases . These databases often include information such as the compound’s molecular weight, melting point, boiling point, solubility, and other relevant data .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Studies demonstrate the synthesis of complex heterocyclic structures, including [1,4]diazepino[6,5-c]quinolin-5-one derivatives, through various chemical reactions. For instance, Kurasawa et al. (2005) reported the synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones by oxidative-hydrolytic ring transformation, highlighting a method to create novel quinolone analogues with potential therapeutic applications (Kurasawa, Kim, 2005). Similarly, Jančienė et al. (2010) synthesized new condensed heterosystems, including [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines, illustrating the versatility of these compounds in creating diverse heterocyclic frameworks (Jančienė et al., 2010).
Biologically Active Molecules
Research into the biological activity of related compounds reveals their potential in antimicrobial and antifungal applications. Al-Hiari et al. (2008) explored the antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its analogues, finding significant activity against Gram-positive strains (Al-Hiari, Abu-Dahab, El-Abadelah, 2008). This indicates the potential of these compounds in developing new antimicrobial agents.
Chemical Transformations and Applications
The versatility of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one and related structures is further evidenced by their involvement in various chemical transformations. Okada et al. (2009) reported the synthesis of fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols, demonstrating the utility of [1,4]diazepine derivatives in introducing fluorine atoms into complex organic molecules (Okada, Miyamura, Ota, Terai, Shibata, Sakata, 2009).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1255779-28-2 |
|---|---|
Produktname |
9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one |
Molekularformel |
C13H10F3N3O |
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20) |
InChI-Schlüssel |
UGFUWXFJHKPVEK-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F |
Kanonische SMILES |
C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)
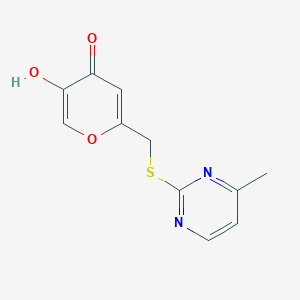
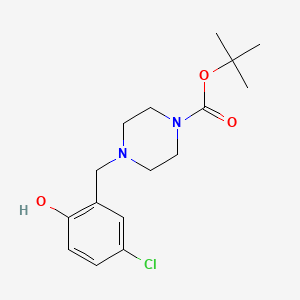
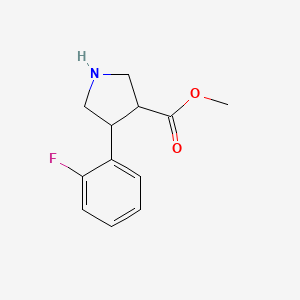
![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)
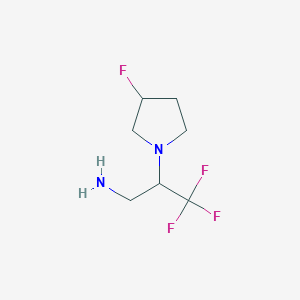
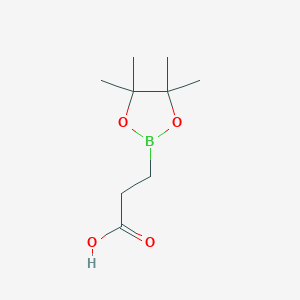
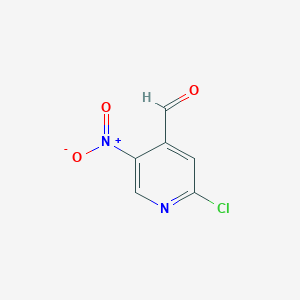
![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
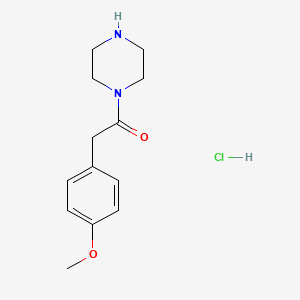
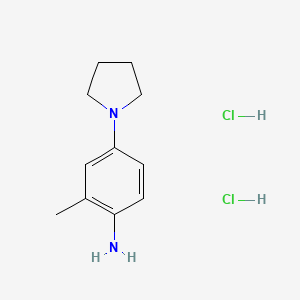
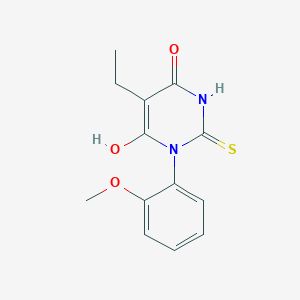
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)